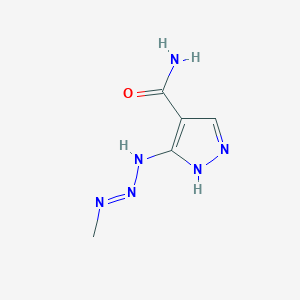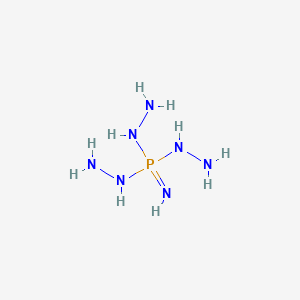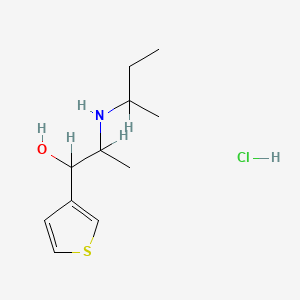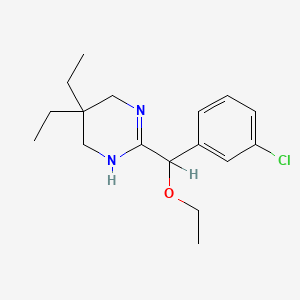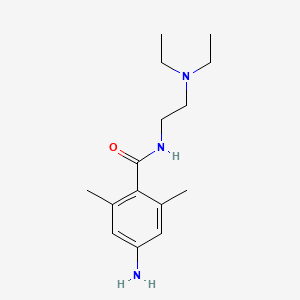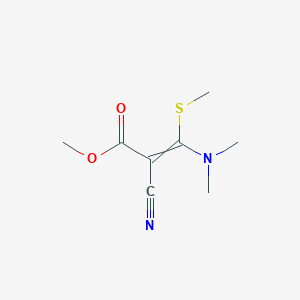
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is an organic compound with the molecular formula C8H12N2O2S. This compound is known for its unique structure, which includes a cyano group, a dimethylamino group, and a methylsulfanyl group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate typically involves the reaction of methyl cyanoacetate with dimethylamine and methyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the dimethylamino group can participate in nucleophilic reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of different products. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyano-3-(dimethylamino)acrylate: Similar structure but lacks the methylsulfanyl group.
2-Cyano-3-(dimethylamino)prop-2-ene thioamide: Contains a thioamide group instead of the methylsulfanyl group.
N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide): A more complex structure with additional functional groups.
Uniqueness
Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
25241-08-1 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7(13-4)6(5-9)8(11)12-3/h1-4H3 |
Clave InChI |
OBJIENHWEKLSSE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=C(C#N)C(=O)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


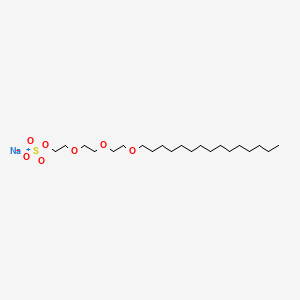
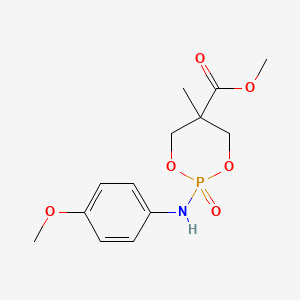
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
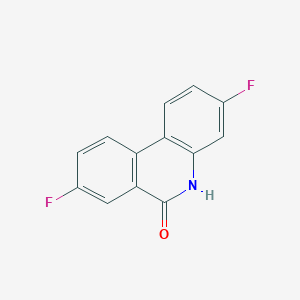
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

